Coenzyme A hydrate

Description

Ubiquity and Essentiality of Coenzyme A as a Metabolic Cofactor

Coenzyme A is a fundamental molecule in cellular metabolism, participating in over 100 different reactions. nih.gov Its synthesis is a highly conserved five-step process across prokaryotes and eukaryotes, underscoring its ancient and critical role in biology. researchgate.netnih.govnih.gov The building blocks for CoA are pantothenic acid (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). nih.govwikipedia.org The widespread presence of pantothenic acid in various foods ensures the availability of this precursor for CoA synthesis. nih.gov It is estimated that approximately 4% of all cellular enzymes utilize Coenzyme A or its derivatives as a substrate, highlighting its extensive involvement in cellular biochemistry. wikipedia.orgnih.gov

Fundamental Biochemical Roles of Coenzyme A as an Acyl Group Carrier and Carbonyl Activator

The primary and most well-understood function of Coenzyme A is its role as a carrier of acyl groups. nih.govmedchemexpress.comvaia.com This is made possible by the terminal thiol (-SH) group, which can form a high-energy thioester bond with carboxylic acids. atamanchemicals.comwikipedia.org This "activation" of the acyl group facilitates its transfer in various metabolic pathways.

As a carbonyl activator , the thioester linkage in acyl-CoA molecules makes the alpha-carbon to the carbonyl group more acidic and susceptible to proton removal. This activation is crucial for the formation and cleavage of carbon-carbon bonds, which are central to many metabolic transformations.

A prime example of its function is in the formation of acetyl-CoA , the "activated" form of acetate (B1210297). Acetyl-CoA is a central hub in metabolism, linking the breakdown of carbohydrates (glycolysis), fats (beta-oxidation), and some amino acids with the citric acid cycle for energy production. wikipedia.orgimrpress.com

Global Significance of Coenzyme A and Its Thioester Derivatives in Cellular Processes

The importance of Coenzyme A and its thioester derivatives, such as acetyl-CoA, malonyl-CoA, and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), extends to nearly every aspect of cellular function. researchgate.netnih.gov These molecules are not just intermediates in metabolic pathways but also act as regulatory molecules. researchgate.net

Key cellular processes dependent on Coenzyme A and its derivatives include:

Energy Metabolism: Acetyl-CoA is the primary fuel for the citric acid cycle, the main pathway for cellular energy production. wikipedia.orgimrpress.com

Fatty Acid Metabolism: CoA is essential for both the synthesis of fatty acids in the cytoplasm and their breakdown (beta-oxidation) in the mitochondria. atamanchemicals.comwikipedia.org It facilitates the transport of fatty acids into the mitochondria for oxidation. atamanchemicals.com

Biosynthesis: Acetyl-CoA serves as a precursor for the synthesis of a wide range of vital molecules, including cholesterol, ketone bodies, and the neurotransmitter acetylcholine (B1216132). nih.govimrpress.commdpi.com

Gene Expression and Protein Modification: Acetyl-CoA is the donor of the acetyl group for histone acetylation, a key epigenetic modification that regulates gene expression. researchgate.netimrpress.com CoA and its derivatives are also involved in other protein modifications, such as protein CoAlation, which can protect proteins from oxidative stress and regulate their activity. wikipedia.orgnih.gov

The intricate network of reactions involving Coenzyme A and its thioesters underscores its central and indispensable role in maintaining cellular homeostasis and function. researchgate.netmdpi.com

Table 1: Chemical Properties of Coenzyme A Hydrate

| Property | Value | Source(s) |

| Chemical Formula | C21H36N7O16P3S | chemicalbook.comchemimpex.comchembk.com |

| Molecular Weight | 767.53 g/mol | chemicalbook.comglentham.com |

| Appearance | White to yellowish powder | chemicalbook.comchembk.com |

| Solubility | Soluble in water and saline; insoluble in ethanol, ether, and acetone. | chemicalbook.comchembk.com |

| Synonyms | CoA, CoASH, HSCoA, Aluzime, Coenzyme A-SH | chemicalbook.comnih.govnih.gov |

Table 2: Key Thioester Derivatives of Coenzyme A

| Compound Name | Role | Source(s) |

| Acetyl-CoA | Central molecule in metabolism, fuel for the citric acid cycle, precursor for biosynthesis, histone acetylation. | nih.govwikipedia.orgimrpress.com |

| Malonyl-CoA | Key substrate for fatty acid synthesis, allosteric inhibitor of fatty acid oxidation. | nih.govimrpress.com |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Intermediate in the synthesis of cholesterol and ketone bodies. | nih.govimrpress.com |

| Propionyl-CoA | Involved in the metabolism of some fatty acids and amino acids. | imrpress.com |

| Succinyl-CoA | Intermediate in the citric acid cycle and heme synthesis. | imrpress.com |

| Myristoyl-CoA | Substrate for N-myristoylation, a type of protein modification. | glpbio.com |

| Itaconyl-CoA | Inhibits the enzyme methylmalonyl-CoA mutase. | nih.gov |

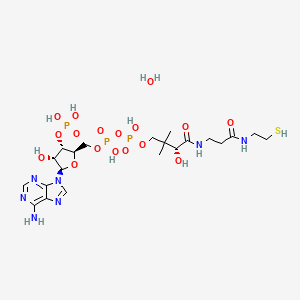

Structure

2D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1H2/t11-,14-,15-,16+,20-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSAELAFGDOPKI-BLPRJPCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coenzyme a Biosynthesis and Homeostasis

De Novo Coenzyme A Biosynthetic Pathway

The de novo synthesis of Coenzyme A is a universally conserved pathway that proceeds through a series of five enzymatic reactions, starting from pantothenate (vitamin B5). nih.govmendeley.com This pathway requires pantothenate, cysteine, and ATP to produce one molecule of CoA. nih.gov

Enzymatic Steps and Intermediates in Coenzyme A Synthesis

The synthesis of Coenzyme A from pantothenate involves the following five enzymatic steps and intermediates:

Phosphorylation of Pantothenate: The pathway initiates with the phosphorylation of pantothenate by the enzyme Pantothenate Kinase (PanK) , utilizing ATP to form 4'-phosphopantothenate. nih.govasm.org This is the committed and rate-limiting step in CoA biosynthesis. asm.org

Addition of Cysteine: Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine to yield 4'-phospho-N-pantothenoylcysteine (PPC). nih.govuniprot.org

Decarboxylation: The cysteine moiety of PPC is then decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to form 4'-phosphopantetheine (B1211885). mendeley.comportlandpress.com

Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) , also known as dephospho-CoA pyrophosphorylase, catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, resulting in the formation of dephospho-CoA (dPCoA). nih.govnih.gov

Phosphorylation of Dephospho-CoA: The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dPCoA by Dephospho-CoA Kinase (DPCK) , using ATP as the phosphate (B84403) donor, to produce the final product, Coenzyme A. oup.comnih.gov

Table 1: Enzymatic Steps and Intermediates in Coenzyme A Synthesis

| Step | Substrate(s) | Enzyme | Product |

| 1 | Pantothenate, ATP | Pantothenate Kinase (PanK) | 4'-Phosphopantothenate, ADP |

| 2 | 4'-Phosphopantothenate, Cysteine, ATP | Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phospho-N-pantothenoylcysteine, ADP, Pi |

| 3 | 4'-Phospho-N-pantothenoylcysteine | Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phosphopantetheine, CO2 |

| 4 | 4'-Phosphopantetheine, ATP | Phosphopantetheine Adenylyltransferase (PPAT) | Dephospho-CoA, PPi |

| 5 | Dephospho-CoA, ATP | Dephospho-CoA Kinase (DPCK) | Coenzyme A, ADP |

Characterization of Key Biosynthetic Enzymes

Pantothenate Kinase (PanK): As the first and rate-limiting enzyme, PanK is a critical point of regulation in the CoA biosynthetic pathway. asm.org In mammals, there are four isoforms (PANK1α, PANK1β, PANK2, and PANK3) with tissue-specific expression. nih.gov These isoforms have nearly identical catalytic cores but differ in their N-termini, which directs them to different subcellular locations. nih.gov Mutations in the PANK2 gene are the cause of Pantothenate kinase-associated neurodegeneration (PKAN), a rare neurological disorder. asm.orgnih.govrug.nl

Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the formation of an amide bond between 4'-phosphopantothenate and L-cysteine. uniprot.orgmdpi.com The reaction is nucleotide-dependent, with the bacterial enzyme from Escherichia coli utilizing CTP, while the human isoform uses ATP. asm.org The proposed mechanism involves the formation of a 4'-phosphopantothenoyl-cytidylate intermediate. mdpi.com In humans, a single isoform of PPCS has been identified, and it is localized in the cytosol. oup.com

Phosphopantetheine Adenylyltransferase (PPAT): PPAT catalyzes the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine. tum.de In E. coli, PPAT is a homohexameric enzyme and is considered an essential enzyme. nih.govoup.com The human ortholog of PPAT is part of a bifunctional enzyme called CoA synthase (COASY). oup.com

Dephospho-CoA Kinase (DPCK): DPCK carries out the final step in CoA biosynthesis, the phosphorylation of dephospho-CoA. oup.comnih.gov Similar to PPAT, the mammalian DPCK is a domain of the bifunctional enzyme COASY. oup.com However, monofunctional DPCK enzymes also exist in metazoa. oup.com While DPCK has been well-characterized in bacteria and eukaryotes, the archaeal enzyme was only recently identified and represents a novel family of DPCKs. researchgate.net

Comparative Biosynthesis Across Biological Domains

Bacteria: In many bacteria, such as E. coli, the enzymes of the CoA biosynthetic pathway are monofunctional proteins encoded by separate genes. mendeley.com However, in some bacteria, the phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC) activities are catalyzed by a bifunctional enzyme encoded by the coaBC gene. mendeley.com There are three distinct types of bacterial PanK enzymes (Type I, II, and III). nih.gov

Archaea: The biosynthesis of CoA in archaea displays a mosaic of features seen in bacteria and eukaryotes, along with unique archaeal characteristics. portlandpress.comoup.com While the latter part of the pathway (from 4'-phosphopantothenate) is generally conserved, the initial steps can differ. portlandpress.com Most archaea lack a recognizable homolog of the bacterial and eukaryotic pantothenate kinase (PanK). uniprot.org Instead, they utilize a novel enzyme, pantoate kinase (PoK), followed by phosphopantothenate synthetase (PPS), reversing the order of phosphorylation and β-alanine addition seen in the other domains. tum.de However, some archaea appear to have acquired bacterial-type pantothenate synthesis genes through horizontal gene transfer. nih.govoup.com The archaeal DPCK is not homologous to its bacterial and eukaryotic counterparts. researchgate.net

Eukarya: In mammals, the last two enzymes of the pathway, PPAT and DPCK, are fused into a single bifunctional protein known as CoA synthase (COASY). portlandpress.comoup.com This fusion is also observed in flies but not in plants or fungi. portlandpress.com Eukaryotes appear to have inherited the genes for pantothenate synthesis from bacteria, while the genes for the subsequent conversion to CoA show a mix of bacterial and archaeal origins. oup.com For instance, eukaryotic PPCS is more closely related to the archaeal enzyme. oup.com

Table 2: Comparison of Coenzyme A Biosynthesis Across Domains

| Feature | Bacteria | Archaea | Eukarya (Mammals) |

| Pantothenate to 4'-Phosphopantothenate | Pantothenate Kinase (PanK) | Pantoate Kinase (PoK) & Phosphopantothenate Synthetase (PPS) in most; some have bacterial-like PanK | Pantothenate Kinase (PanK) |

| PPCS and PPCDC | Often separate enzymes; can be a bifunctional protein (coaBC) | Fused bifunctional protein | Separate monofunctional enzymes |

| PPAT and DPCK | Separate monofunctional enzymes | Separate monofunctional enzymes | Fused into a bifunctional protein (COASY) |

| PPCS Nucleotide Dependence | CTP-dependent (E. coli) | Not fully elucidated | ATP-dependent |

Regulation of Coenzyme A Biosynthesis

The intracellular concentration of Coenzyme A is tightly controlled through various regulatory mechanisms to meet the metabolic demands of the cell.

Feedback Inhibition Mechanisms in Coenzyme A Pathway Control

The primary mechanism for regulating CoA biosynthesis is feedback inhibition, where the final product, CoA, or its thioester derivatives (e.g., acetyl-CoA), inhibit the activity of enzymes early in the pathway.

In bacteria such as E. coli, pantothenate kinase (PanK) is the main regulatory point, being allosterically inhibited by CoA and its thioesters. mdpi.com CoA acts as a competitive inhibitor with respect to ATP. mdpi.com Phosphopantetheine adenylyltransferase (PPAT) has also been identified as a secondary site of feedback regulation by CoA. oup.com Interestingly, the Type III PanK found in Bacillus anthracis is not subject to feedback inhibition by CoA. nih.gov

In eukaryotes , particularly mammals, the different PanK isoforms exhibit varying sensitivities to feedback inhibition by CoA and acyl-CoAs like acetyl-CoA. nih.govoup.com PANK2 and PANK3 are more potently inhibited than the PANK1 isoforms. nih.gov The final enzyme in the pathway, COASY, is also subject to feedback inhibition by CoA and its thioesters. oup.com

In archaea , which typically lack a canonical PanK, the primary site of feedback inhibition is different. In the hyperthermophilic archaeon Thermococcus kodakarensis, CoA has been shown to inhibit ketopantoate reductase (KPR), the second enzyme in the pantoate synthesis pathway. uniprot.org CoA competes with the cofactor NADH for binding to the enzyme. uniprot.org The archaeal pantoate kinase (PoK) is not inhibited by CoA or acetyl-CoA. tum.de

Transcriptional and Allosteric Regulation of Pantothenate Kinases

The activity of pantothenate kinases is modulated by both allosteric effectors and at the level of gene expression.

Allosteric Regulation: As mentioned, mammalian PanKs are allosterically regulated by acetyl-CoA, which is a competitive inhibitor of ATP binding. nih.gov The binding of acetyl-CoA stabilizes an inactive "open" conformation of the enzyme, whereas ATP binding promotes an active "closed" conformation. nih.gov Acyl-carnitines have been found to antagonize the inhibitory effect of acetyl-CoA on PanKs. nih.gov

Influence of Nutritional and Environmental Cues on Coenzyme A Synthesis Rates

The synthesis of Coenzyme A is a tightly regulated process, highly responsive to a variety of nutritional and environmental signals. These cues ensure that the intracellular concentration of CoA is maintained in correspondence with the cell's metabolic state. Hormones, nutrient availability, and cellular stress are primary factors that modulate the rate of CoA biosynthesis, primarily by influencing the activity of key enzymes in the synthesis pathway.

Hormonal Regulation: Hormones that govern metabolic homeostasis play a crucial role in regulating CoA levels. Glucagon and glucocorticoids have been shown to increase the rate of CoA synthesis. nih.govportlandpress.com In cultured adult rat liver parenchymal cells, the presence of 30nM-glucagon increased the conversion rate of [¹⁴C]pantothenate into CoA by approximately 1.5-fold compared to controls. nih.gov Dexamethasone, a synthetic glucocorticoid, acts synergistically with glucagon, further enhancing the synthesis rate. nih.gov Conversely, insulin (B600854), which signals a state of nutrient abundance, reduces total CoA levels. portlandpress.comnih.gov In isolated perfused rat hearts, the addition of insulin (25 mU/ml) inhibited the incorporation of pantothenate into CoA by as much as 90%, indicating a strong suppressive effect on the synthesis pathway. nih.gov

Nutrient Availability: The availability of metabolic substrates directly impacts CoA synthesis. High levels of glucose, pyruvate (B1213749), and fatty acids are associated with a reduction in CoA synthesis rates. portlandpress.comscite.ai In perfused heart muscle, the presence of 1.2 mM palmitate, 5 mM pyruvate, or 10 mM beta-hydroxybutyrate decreased the incorporation of pantothenate into CoA by 40%, 60%, and 80%, respectively. nih.gov This regulation is logical, as high energy availability reduces the need for catabolic pathways for which CoA is essential. The state of fasting, conversely, leads to elevated CoA levels in tissues like the liver and heart, a condition that is reversed upon refeeding. scite.aiphysiology.org This fasting-induced increase is linked to decreased circulating insulin levels, which alleviates the inhibition on pantothenate kinase, a key regulatory enzyme in the pathway. nih.gov The synthesis also fundamentally depends on the availability of its core precursors: pantothenate (vitamin B5) and the amino acid cysteine. nih.govphysiology.org

Environmental Stress: Cellular stress, particularly oxidative stress, has an opposing effect to that of nutrient abundance, leading to an increase in total CoA levels. portlandpress.comnih.gov Exposure of cells to oxidants like hydrogen peroxide (H₂O₂) induces a significant increase in protein CoAlation, a process where CoA forms a disulfide bond with cysteine residues on proteins. nih.govportlandpress.com This modification is thought to protect protein thiols from irreversible oxidation. researchgate.net In HEK293 cells engineered to overexpress the rate-limiting enzyme PanK1β, oxidative stress induction leads to a strong increase in protein CoAlation, highlighting the link between synthesis capacity and the stress response. biologists.com

Table 1: Regulation of Coenzyme A Synthesis by Various Cues This table summarizes the effects of different physiological and environmental signals on the rate of Coenzyme A synthesis.

| Cue | Primary Target/Mechanism | Effect on CoA Synthesis Rate | Reference |

|---|---|---|---|

| Glucagon | Stimulation of pantothenate conversion | Increase | nih.gov |

| Insulin | Inhibition of Pantothenate Kinase (PanK) | Decrease | nih.gov |

| Glucocorticoids (e.g., Dexamethasone) | Synergistic action with glucagon | Increase | nih.gov |

| Fasting | Decreased insulin levels, relieving PanK inhibition | Increase | nih.govscite.ai |

| High Glucose/Pyruvate | Inhibition of Pantothenate Kinase (PanK) | Decrease | portlandpress.comnih.gov |

| Fatty Acids | Inhibition of Pantothenate Kinase (PanK) | Decrease | nih.gov |

| Oxidative Stress (e.g., H₂O₂) | Upregulation of CoA biosynthesis and subsequent protein CoAlation | Increase | portlandpress.comnih.gov |

Coenzyme A Degradation Pathways and Mechanisms of Homeostasis Maintenance

The maintenance of CoA homeostasis is a dynamic process involving a balance between synthesis and degradation. Degradation of CoA is not merely a disposal mechanism but a crucial part of a recycling loop that salvages pantothenate (vitamin B5), making it available for new synthesis. nih.gov This process occurs through distinct and compartmentalized pathways: one extracellular and one intracellular. nih.govresearchgate.net

Extracellular Degradation Pathway: CoA present in the extracellular space, originating from dietary sources or released from cells, is sequentially broken down. nih.govresearchgate.net This pathway involves a series of enzymatic steps:

Phosphatase/Pyrophosphatase Action: The process begins with the hydrolysis of CoA by ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) and alkaline phosphatases (APs). nih.govrug.nl These enzymes remove the 3'-phosphate and the pyrophosphate bridge, yielding 4'-phosphopantetheine. nih.govjst.go.jp

Dephosphorylation: The resulting 4'-phosphopantetheine can be further dephosphorylated by phosphatases to produce pantetheine (B1680023). jst.go.jp

Pantetheinase Action: The final and specific step is catalyzed by pantetheinases, also known as vanins (VNN). nih.govhud.ac.ukmdpi.com These enzymes hydrolyze pantetheine into its constituent parts: pantothenate and cysteamine. jst.go.jpnih.gov The released pantothenate can then be transported into cells via the sodium-dependent multivitamin transporter (SMVT) to enter the de novo CoA synthesis pathway. nih.gov

Intracellular Degradation Pathway: Within the cell, CoA levels are regulated in different organelles, primarily mitochondria and peroxisomes, by a family of enzymes known as Nudix (Nucleoside diphosphate (B83284) linked moiety X-type) hydrolases. nih.govresearchgate.net These enzymes are highly specific for CoA and its thioester derivatives. nih.gov

NUDT7: This hydrolase is located in the peroxisomes and was the first CoA-specific Nudix hydrolase to be identified in mammals. nih.gov

NUDT8: This enzyme is found in the mitochondria. researchgate.net

NUDT19: This hydrolase is also located in the peroxisomes. nih.govrug.nl

These Nudix hydrolases cleave CoA at the pyrophosphate bond, releasing 4'-phosphopantetheine and 3',5'-adenosine diphosphate (3',5'-ADP). nih.govbiorxiv.org The 4'-phosphopantetheine produced can then be re-utilized in the final two steps of the CoA biosynthetic pathway, effectively acting as a salvage pathway. researchgate.net

Coordination and Homeostasis: The extracellular and intracellular degradation pathways are regulated in a coordinated and often opposing manner, particularly in response to nutritional status. nih.gov For instance, in the fed state, the extracellular pathway in the intestine is active to break down dietary CoA, releasing pantothenate for absorption. Simultaneously, in the liver, the intracellular degradation pathway is stimulated to decrease total intracellular CoA levels. nih.gov This intricate balance between synthesis, degradation, and recycling ensures that cells can maintain appropriate CoA concentrations, allowing for metabolic flexibility in response to changing physiological demands. nih.gov

Table 2: Coenzyme A Degradation Pathways This table provides a detailed breakdown of the key features of the extracellular and intracellular degradation pathways for Coenzyme A.

| Pathway Feature | Extracellular Degradation | Intracellular Degradation |

|---|---|---|

| Location | Extracellular space (e.g., intestinal lumen, bloodstream) | Cellular organelles (Mitochondria, Peroxisomes) |

| Primary Enzymes | Ectonucleotide Pyrophosphatases (ENPPs), Alkaline Phosphatases (APs), Pantetheinases (Vanins/VNNs) | Nudix Hydrolases (NUDT7, NUDT8, NUDT19) |

| Key Reaction Steps | CoA → 4'-Phosphopantetheine → Pantetheine → Pantothenate + Cysteamine | CoA/Acyl-CoA → 4'-Phosphopantetheine + 3',5'-ADP |

| Final Products | Pantothenate (Vitamin B5), Cysteamine | 4'-Phosphopantetheine, 3',5'-Adenosine diphosphate |

| Primary Function | Breakdown of dietary CoA to salvage pantothenate for cellular uptake and de novo synthesis | Regulation of subcellular CoA and acyl-CoA pools; salvage of 4'-phosphopantetheine for resynthesis |

| Reference | nih.govjst.go.jpmdpi.com | nih.govresearchgate.netrug.nl |

Metabolic Roles of Coenzyme a and Its Derivatives

Central Role of Acetyl-Coenzyme A in Anabolic and Catabolic Pathways

Acetyl-Coenzyme A (acetyl-CoA) is a central metabolic intermediate that connects the breakdown of carbohydrates, fatty acids, and amino acids with various anabolic and catabolic pathways. wikipedia.orgnih.gov Its main function is to deliver the acetyl group to the citric acid cycle for oxidation and energy production. wikipedia.org However, its roles extend far beyond this, making it a crucial hub in cellular metabolism. nih.gov

Integration of Acetyl-Coenzyme A into the Tricarboxylic Acid Cycle

Through these reactions, the energy from the acetyl group is transferred to the high-energy electron carriers NADH and FADH2. longdom.org These reduced coenzymes then donate their electrons to the electron transport chain, driving the synthesis of large amounts of ATP through oxidative phosphorylation. longdom.orgabcam.com The TCA cycle is, therefore, central to cellular energy production, and the integration of acetyl-CoA is the critical initiating step. wikipedia.orglongdom.org

Coenzyme A Involvement in Fatty Acid Synthesis and Beta-Oxidation

Coenzyme A and its thioester derivatives are fundamental to both the synthesis (anabolism) and breakdown (catabolism) of fatty acids. These two processes, while essentially the reverse of each other, occur in different cellular compartments and are catalyzed by distinct sets of enzymes. aatbio.com

Fatty Acid Synthesis:

When cellular energy levels are high and there is an excess of glucose, acetyl-CoA in the cytosol is directed towards the synthesis of fatty acids. wikipedia.orgatamanchemicals.com This anabolic process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.gov Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain in a series of reactions catalyzed by the fatty acid synthase (FAS) multienzyme complex. nih.gov The growing acyl chain is attached to an acyl carrier protein (ACP), which, like Coenzyme A, contains a phosphopantetheine group. uomustansiriyah.edu.iq

Beta-Oxidation:

Conversely, during periods of energy demand, such as fasting, fatty acids are broken down in the mitochondria to generate acetyl-CoA for energy production through a process called beta-oxidation. wikipedia.org Fatty acids are first activated in the cytosol by being attached to Coenzyme A, forming fatty acyl-CoA. abcam.comaocs.org This long-chain acyl-CoA is then transported into the mitochondrial matrix. abcam.com

Inside the mitochondria, the fatty acyl-CoA undergoes a cyclical four-step process that sequentially shortens the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA in each cycle. abcam.com The four steps are:

Dehydrogenation: Catalyzed by acyl-CoA dehydrogenase. abcam.com

Hydration: Catalyzed by enoyl-CoA hydratase. abcam.com

Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase, generating NADH. abcam.com

Thiolytic cleavage: Catalyzed by beta-ketothiolase, which releases acetyl-CoA and a new acyl-CoA that is two carbons shorter. abcam.com

The acetyl-CoA produced then enters the TCA cycle to generate ATP. abcam.com

| Feature | Fatty Acid Synthesis (Anabolism) | Beta-Oxidation (Catabolism) |

|---|---|---|

| Process | Creation of fatty acids from acetyl-CoA. aatbio.com | Breakdown of fatty acids into acetyl-CoA. aatbio.com |

| Location | Cytoplasm. aatbio.com | Mitochondria. aatbio.com |

| Acyl Group Carrier | Acyl Carrier Protein (ACP). uomustansiriyah.edu.iq | Coenzyme A (CoA). aatbio.com |

| Enzymes | Fatty Acid Synthase (a multi-enzyme complex). aatbio.com | Separate enzymes for each step. aatbio.com |

| Reductant/Oxidant | Uses NADPH as the reductant. aatbio.com | Produces NADH and FADH2. aatbio.com |

| Energy | Consumes energy (ATP). aatbio.com | Releases energy. aatbio.com |

Contribution of Coenzyme A to Lipid Metabolism (e.g., Cholesterol Synthesis, Ketogenesis)

Beyond fatty acid metabolism, Coenzyme A derivatives are central to other critical lipid metabolic pathways, including the synthesis of cholesterol and ketone bodies.

Cholesterol Synthesis:

The biosynthesis of cholesterol begins with acetyl-CoA. wikipedia.orguomustansiriyah.edu.iq In the cytoplasm, two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then condenses with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgwikipedia.org This reaction is catalyzed by HMG-CoA synthase. wikipedia.org

The subsequent conversion of HMG-CoA to mevalonate (B85504), catalyzed by HMG-CoA reductase, is the rate-limiting step in cholesterol synthesis. imrpress.comimrpress.com Mevalonate is then converted through a series of reactions into cholesterol, which is an essential component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D. wikipedia.org

Ketogenesis:

During periods of prolonged fasting, low carbohydrate intake, or in uncontrolled type 1 diabetes, the liver produces ketone bodies from acetyl-CoA. wikipedia.orguomustansiriyah.edu.iq This process, known as ketogenesis, provides an alternative fuel source for extrahepatic tissues, particularly the brain, which cannot directly use fatty acids for energy. wikipedia.org

Similar to cholesterol synthesis, ketogenesis begins with the formation of HMG-CoA from acetyl-CoA. wikipedia.org However, in the mitochondria of liver cells, HMG-CoA is cleaved by the enzyme HMG-CoA lyase to produce acetoacetate, a primary ketone body, and acetyl-CoA. uomustansiriyah.edu.iq Acetoacetate can then be reduced to another ketone body, 3-hydroxybutyrate. uomustansiriyah.edu.iq These ketone bodies are released into the bloodstream and transported to other tissues, where they can be converted back to acetyl-CoA and enter the TCA cycle for energy production. wikipedia.org

Coenzyme A and Amino Acid Metabolism

Coenzyme A is also intricately involved in the catabolism of amino acids. The carbon skeletons of many amino acids are converted into intermediates of the TCA cycle or into acetyl-CoA or acetoacetyl-CoA. jumedicine.com

Amino acids are categorized as either glucogenic, ketogenic, or both, based on the metabolic fate of their carbon skeletons. jumedicine.com

Glucogenic amino acids are broken down into pyruvate (B1213749) or other TCA cycle intermediates (such as α-ketoglutarate, succinyl-CoA, fumarate, and oxaloacetate), which can then be used for glucose synthesis via gluconeogenesis. jumedicine.com

Ketogenic amino acids are catabolized to acetyl-CoA or acetoacetyl-CoA, which can be used for the synthesis of ketone bodies or fatty acids. jumedicine.com

Several amino acids, upon degradation, directly or indirectly produce CoA thioesters. For example, the branched-chain amino acids—leucine, isoleucine, and valine—are transaminated to their respective α-keto acids, which are then oxidatively decarboxylated by a multi-enzyme complex that requires Coenzyme A to form acyl-CoA derivatives. lsuhsc.edu The catabolism of isoleucine and valine ultimately yields propionyl-CoA, which is then converted to the TCA cycle intermediate succinyl-CoA. jumedicine.com Leucine is exclusively ketogenic, being degraded to acetyl-CoA and acetoacetate. jumedicine.com

Coenzyme A in Neurotransmitter Biosynthesis

Coenzyme A plays a crucial role in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). msu.edu Acetylcholine is synthesized in the presynaptic terminal of cholinergic neurons from choline (B1196258) and acetyl-CoA by the enzyme choline acetyltransferase (CAT). msu.eduwashington.edu

The acetyl-CoA required for this synthesis is primarily generated in the mitochondria from the oxidation of pyruvate and is then transported into the cytoplasm. tmc.edu The availability of acetyl-CoA and choline are rate-limiting factors in the synthesis of acetylcholine. tmc.edu Acetylcholine is involved in a wide range of functions in both the central and peripheral nervous systems, including muscle contraction, memory, and autonomic control. msu.edutmc.edu

Coenzyme A-Dependent Pathways in Secondary Metabolite Production

In addition to its roles in primary metabolism, Coenzyme A and its derivatives, particularly acetyl-CoA, are essential precursors for the biosynthesis of a vast array of secondary metabolites in plants, fungi, and bacteria. encyclopedia.pubresearchgate.net These compounds are not directly involved in the growth, development, or reproduction of the organism but often have important ecological functions or pharmacological properties. encyclopedia.pub

Two major pathways for secondary metabolite synthesis that rely on acetyl-CoA are:

Role of Acetyl-Coenzyme A and Malonyl-Coenzyme A in Polyketide Synthesis

Polyketides are a large and structurally diverse class of natural products with a broad range of biological activities, including antibiotic, antifungal, and anticancer properties. nih.gov The biosynthesis of these complex molecules is carried out by large multienzyme complexes called polyketide synthases (PKSs). wikipedia.org The fundamental building blocks for polyketide chains are primarily Acetyl-CoA and Malonyl-CoA. ftb.com.hr

Initiation and Elongation:

The synthesis of a polyketide begins with a "starter unit," which is typically Acetyl-CoA. wikipedia.orgftb.com.hr This starter unit is loaded onto the PKS complex. rasmusfrandsen.dk Subsequently, the polyketide chain is extended through the sequential addition of "extender units," most commonly Malonyl-CoA. nih.govwikipedia.orgftb.com.hr

The core reaction is a decarboxylative Claisen condensation. nih.gov In each extension step, a malonyl group from Malonyl-CoA is transferred to the PKS. This is followed by a condensation reaction with the growing polyketide chain, driven by the decarboxylation of the malonyl unit. rasmusfrandsen.dk This process results in the elongation of the polyketide backbone by two carbon atoms. nih.gov

The diversity of polyketides arises from several factors, including the choice of starter and extender units, the number of extension cycles, and the extent of chemical modifications (such as reductions, dehydrations, and cyclizations) that occur after each condensation step. wikipedia.orgftb.com.hr For instance, the use of Propionyl-CoA as a starter or Methylmalonyl-CoA as an extender introduces methyl branches into the polyketide backbone. ftb.com.hr

Examples of Polyketides:

Erythromycin (B1671065): The biosynthesis of the macrolide antibiotic erythromycin involves a modular Type I PKS. It utilizes one propionyl-CoA as the starter unit and six methylmalonyl-CoA molecules as extender units. nih.gov

Tetracycline: Aromatic polyketides like oxytetracycline (B609801) are synthesized by Type II PKSs. The backbone of oxytetracycline is formed from a malonamide (B141969) starter unit and eight malonyl-CoA extender units. ftb.com.hr

Flaviolin: This fungal pigment is produced from five molecules of Malonyl-CoA. nih.govresearchgate.net

Interactive Data Table: Role of CoA Derivatives in Polyketide Synthesis

| Precursor | Role | Enzyme System | Resulting Structural Feature | Example Polyketide |

| Acetyl-CoA | Starter Unit | Polyketide Synthase (PKS) | Initiates the polyketide chain | Many aromatic polyketides nih.gov |

| Malonyl-CoA | Extender Unit | Polyketide Synthase (PKS) | Elongates the chain by two carbons | Erythromycin, Tetracycline nih.govftb.com.hr |

| Propionyl-CoA | Starter Unit | Polyketide Synthase (PKS) | Initiates the chain with a three-carbon unit | Doxorubicin, Erythromycin nih.gov |

| Methylmalonyl-CoA | Extender Unit | Polyketide Synthase (PKS) | Adds a methyl-branched two-carbon unit | Erythromycin nih.gov |

Isoprenoid, Steroid, and Terpene Biosynthesis with Coenzyme A Intermediates

Isoprenoids (also known as terpenoids) are the largest and most diverse class of natural products, with over 30,000 known compounds. wikipedia.org This family includes essential molecules like steroids (e.g., cholesterol), hormones, and various terpenes. The central pathway for their biosynthesis in eukaryotes and archaea is the mevalonate (MVA) pathway, which begins with Acetyl-CoA. wikipedia.orgcreative-proteomics.comencyclopedia.pub

The Mevalonate Pathway:

The MVA pathway converts three molecules of Acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnumberanalytics.com

The initial steps of the pathway are:

Condensation: Two molecules of Acetyl-CoA condense to form Acetoacetyl-CoA. wikipedia.orgcreative-proteomics.com

Second Condensation: Acetoacetyl-CoA condenses with a third molecule of Acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orglibretexts.org

Reduction: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase. This is the rate-limiting step of the pathway and is the target of statin drugs. wikipedia.orgnih.govwikipedia.org

Mevalonate is then phosphorylated and decarboxylated to produce IPP. wikipedia.orglibretexts.org IPP can be isomerized to DMAPP. numberanalytics.com These two molecules, IPP and DMAPP, are the universal five-carbon building blocks for all isoprenoids. nih.gov

Formation of Diverse Structures:

The head-to-tail condensation of IPP and DMAPP units leads to the formation of larger prenyl pyrophosphates, such as geranyl pyrophosphate (GPP, 10 carbons), farnesyl pyrophosphate (FPP, 15 carbons), and geranylgeranyl pyrophosphate (GGPP, 20 carbons). numberanalytics.com These linear precursors are then cyclized and further modified by a vast array of enzymes (terpene synthases and cyclases) to generate the immense structural diversity of terpenes and steroids. numberanalytics.com

Monoterpenes (C10) are derived from GPP.

Sesquiterpenes (C15) are derived from FPP. nih.gov

Diterpenes (C20) are derived from GGPP.

Triterpenes (C30) , including squalene (B77637) (the precursor to steroids like cholesterol), are formed from the head-to-head condensation of two FPP molecules. viper.ac.in

Interactive Data Table: Key Coenzyme A Intermediates in Isoprenoid Biosynthesis

| Intermediate | Precursor(s) | Key Enzyme | Product | Pathway |

| Acetoacetyl-CoA | Acetyl-CoA (x2) | Thiolase | Acetoacetyl-CoA | Mevalonate Pathway creative-proteomics.comresearchgate.net |

| HMG-CoA | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA | Mevalonate Pathway wikipedia.orgresearchgate.net |

| Mevalonate | HMG-CoA | HMG-CoA reductase | Mevalonate | Mevalonate Pathway wikipedia.orgnih.gov |

Coenzyme A Derived Precursors in Diverse Secondary Metabolite Pathways

Beyond their roles in polyketide and isoprenoid synthesis, Coenzyme A derivatives are crucial precursors for a wide variety of other secondary metabolites in plants, fungi, and bacteria. encyclopedia.pubmdpi.com These pathways highlight the metabolic versatility of CoA thioesters in generating chemical diversity.

Flavonoids and Phenylpropanoids: In plants, the biosynthesis of flavonoids, a large class of phenolic compounds with antioxidant and signaling properties, begins with the phenylpropanoid pathway. wikipedia.org Phenylalanine is converted to p-coumaric acid, which is then activated to p-Coumaroyl-CoA . nih.gov This activated intermediate serves as a key branch point. Chalcone (B49325) synthase, a type III PKS, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form the chalcone backbone, the precursor to all flavonoids. nih.govnih.govsciepublish.com

Lignin: Lignin is a complex polymer that provides structural support to plant cell walls. Its biosynthesis also proceeds through the phenylpropanoid pathway. Feruloyl-CoA , derived from p-Coumaroyl-CoA, is a key intermediate in the synthesis of monolignols, the building blocks of lignin. mdpi.comosti.gov Cinnamoyl-CoA reductase, a pivotal enzyme in this pathway, converts Feruloyl-CoA to coniferaldehyde, a direct precursor to the monolignol coniferyl alcohol. researchgate.net

Porphyrins: Porphyrins are a class of nitrogen-containing macrocyclic compounds, the most well-known of which is heme, the prosthetic group of hemoglobin and cytochromes. The biosynthesis of porphyrins begins with the condensation of Succinyl-CoA (an intermediate of the citric acid cycle) and the amino acid glycine (B1666218). ontosight.aiwikipedia.org This reaction, catalyzed by ALA synthase, forms δ-aminolevulinic acid (ALA), the committed precursor for all porphyrins in animals and some bacteria. wikidoc.orgwikipedia.org

Interactive Data Table: Diverse Roles of Coenzyme A Derivatives in Secondary Metabolism

| CoA Derivative | Metabolic Pathway | Precursor Role | Resulting Class of Compounds |

| p-Coumaroyl-CoA | Phenylpropanoid/Flavonoid Biosynthesis | Starter unit for chalcone synthase | Flavonoids, Stilbenes wikipedia.orgnih.gov |

| Feruloyl-CoA | Lignin Biosynthesis | Precursor to monolignols | Lignin researchgate.netosti.gov |

| Succinyl-CoA | Porphyrin Biosynthesis | Condenses with glycine to form ALA | Porphyrins (e.g., Heme) ontosight.aimedchemexpress.com |

Regulatory Functions of Coenzyme a

Allosteric Regulation by Coenzyme A and Its Acyl Esters

Allosteric regulation involves the binding of a molecule at a site distinct from the enzyme's active site, inducing a conformational change that affects the enzyme's catalytic activity. Coenzyme A and particularly its acyl esters are known to act as allosteric effectors for a number of key metabolic enzymes. nih.govconicet.gov.arwikipedia.orgupcollege.ac.in This allows for rapid adjustments in metabolic flux in response to changing cellular conditions and substrate availability. libretexts.org

Modulation of Key Metabolic Enzymes

Acyl-CoA esters, particularly long-chain fatty acyl-CoA esters, play a central role in the allosteric regulation of several enzymes involved in fatty acid metabolism. For instance, long-chain acyl-CoA esters act as allosteric inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This inhibition reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for transporting fatty acids into the mitochondria for beta-oxidation. unimelb.edu.auacu.edu.au This coordinated regulation by acyl-CoA esters promotes fatty acid oxidation when their levels are high. unimelb.edu.auacu.edu.au

Beyond fatty acid metabolism, acyl-CoA esters can also modulate the activity of enzymes in other pathways. Decanoyl-coenzyme A, for example, has been shown to inhibit the activity of citrate (B86180) synthase and glutamate (B1630785) dehydrogenase in isolated rat brain mitochondria. caymanchem.com Coenzyme A itself can also act as an allosteric regulator, stimulating enzymes like pyruvate (B1213749) dehydrogenase in the citric acid cycle. wikipedia.org

Coenzyme A-Mediated Post-Translational Modifications

In addition to allosteric regulation, Coenzyme A and its derivatives are involved in various post-translational modifications (PTMs) of proteins. These covalent modifications can significantly alter protein structure, function, localization, and interactions, adding another layer of complexity to cellular regulation. imrpress.comnih.govresearcher.lifecreative-diagnostics.com

Protein CoAlation: Mechanisms and Cellular Significance

Protein CoAlation is a recently discovered reversible post-translational modification involving the covalent attachment of Coenzyme A to cysteine residues of proteins through a disulfide bond. ukri.orgnih.govmdpi.comportlandpress.com This modification is induced by oxidative and metabolic stress in both prokaryotic and eukaryotic cells. ukri.orgnih.govmdpi.combiologists.com

The mechanism of CoAlation involves the formation of a mixed disulfide bond between the thiol group of Coenzyme A and a reactive cysteine residue on the target protein. nih.govnih.gov This modification can alter the molecular mass, charge, and activity of the modified proteins. ukri.orgportlandpress.com A significant proportion of CoAlated proteins are metabolic enzymes, suggesting a role for CoAlation in regulating metabolic pathways in response to cellular stress. ukri.orgmdpi.combiologists.com CoAlation is considered a widespread and reversible modification that may protect protein thiols from irreversible overoxidation under oxidative stress conditions. ukri.orgnih.govbiologists.com While the enzymes responsible for deCoAlation (removal of CoA) have been identified in bacteria, their mammalian counterparts are still under investigation. mdpi.combiologists.com

Protein Acylation: Diverse Acyl-Coenzyme A Donors and Modified Proteins

Protein acylation is a broad term encompassing the transfer of various acyl groups from acyl-CoA donors to amino acid residues on target proteins. This process is often catalyzed by specific enzymes called acyltransferases. imrpress.comnih.govresearcher.lifecreative-diagnostics.com The type of acylation and its effects depend on the specific acyl group transferred, its origin, structure, and location on the protein. imrpress.comnih.govresearcher.life

Diverse acyl-CoA molecules serve as donors for protein acylation, including acetyl-CoA, malonyl-CoA, succinyl-CoA, propionyl-CoA, crotonyl-CoA, lactoyl-CoA, β-hydroxybutyryl-CoA, myristoyl-CoA, and palmitoyl-CoA. imrpress.comnih.govresearcher.lifecreative-diagnostics.commdpi.com These acyl groups can be transferred to various amino acid residues, most commonly lysine (B10760008), but also serine, threonine, and cysteine. creative-diagnostics.com Protein acylation can influence protein stability, enzymatic activity, subcellular localization, and interactions with other molecules, including proteins and DNA. creative-diagnostics.comresearchgate.netnih.gov

Histone Acetylation and Its Interplay with Acetyl-Coenzyme A Levels in Gene Expression Regulation

Histone acetylation is a well-studied type of protein acylation that plays a critical role in regulating gene expression. wikipedia.orgasm.org It involves the transfer of an acetyl group from acetyl-Coenzyme A to lysine residues on the N-terminal tails of histone proteins, which are the core components of nucleosomes. wikipedia.orgasm.org This modification is catalyzed by histone acetyltransferases (HATs) and is reversible, with histone deacetylases (HDACs) removing the acetyl groups. wikipedia.orgnih.gov

Acetylation of histones neutralizes the positive charge of lysine residues, reducing the interaction between the negatively charged DNA and the histone tails. wikipedia.org This leads to a more relaxed chromatin structure (euchromatin), making DNA more accessible to transcription factors and the transcriptional machinery, thereby generally promoting gene transcription. wikipedia.org Conversely, deacetylation by HDACs increases the positive charge, strengthening DNA-histone interactions, resulting in condensed chromatin (heterochromatin) and transcriptional repression. wikipedia.org

Cellular levels of acetyl-Coenzyme A directly influence the extent of histone acetylation, thereby linking the metabolic state of the cell to epigenetic regulation of gene expression. asm.orgnih.govnih.gov Fluctuations in acetyl-CoA concentration, reflecting the balance between its production and utilization in various metabolic pathways, can lead to dynamic changes in histone acetylation and consequently impact the expression of genes involved in diverse cellular processes. asm.orgnih.govnih.gov

Non-Histone Protein Acylation and Functional Consequences

Beyond histones, a large and growing number of non-histone proteins are subject to various forms of acylation, with significant functional consequences. researchgate.netnih.govchemrxiv.orgnih.gov Proteomic studies have revealed that non-histone protein acetylation constitutes a major part of the cellular acetylome. researchgate.netnih.gov Similar to histone acetylation, non-histone protein acetylation primarily occurs on lysine residues and is catalyzed by lysine acetyltransferases (KATs), utilizing acetyl-CoA as the donor, and is reversed by lysine deacetylases (KDACs). researchgate.netresearchgate.net

Non-histone protein acylation can impact a wide range of cellular processes, including gene transcription, DNA damage repair, cell division, signal transduction, protein folding, autophagy, and metabolism. researchgate.netnih.govchemrxiv.org The functional consequences of non-histone protein acylation are diverse and can include alterations in protein stability, enzymatic activity, subcellular localization, and protein-protein or protein-DNA interactions. researchgate.netnih.govnih.gov For example, acetylation can directly affect the catalytic activity of metabolic enzymes by altering residues in the active site or inducing allosteric changes. nih.gov It can also regulate substrate accessibility to enzymes. nih.gov The acetylation of non-histone proteins is dynamically regulated and can be influenced by the cellular metabolic state and signaling pathways. creative-diagnostics.comasm.org

Coenzyme A Involvement in Cellular Signaling Pathways

Coenzyme A plays a crucial role in cellular signaling pathways through various mechanisms, including the interaction of its biosynthetic enzymes with signal transduction proteins and the function of its derivatives, such as acetyl-CoA, as signaling molecules. nih.govimrpress.comimrpress.comportlandpress.commdpi.commdpi.comnih.gov Acyl-CoA molecules, formed by the thioester binding of CoA with various acyl groups, contribute to numerous cellular physiological processes, including cellular signaling and epigenetic regulation. imrpress.com

Interactions of Coenzyme A Biosynthetic Enzymes with Signal Transduction Proteins

The biosynthesis of Coenzyme A involves a five-step enzymatic pathway. Studies indicate that the enzymes involved in this pathway can interact with components of cellular signal transduction pathways, suggesting a level of regulation and integration between CoA production and cellular signaling. mdpi.commdpi.comnih.gov For instance, Coenzyme A synthase (COASY), a bifunctional enzyme catalyzing the last two steps of CoA biosynthesis, has been found to form functional complexes with signaling proteins. mdpi.comnih.gov COASY has been shown to interact with the p85α subunit of PI3K (phosphatidylinositol 3-kinase), and alterations in PI3K signaling pathway activity have been observed following COASY silencing. mdpi.com Additionally, COASY interacts with the Shp2 tyrosine phosphatase, which regulates COASY's phosphopantetheine adenylyltransferase (PPAT) catalytic activity. mdpi.com Another interacting protein is enhancer of mRNA-decapping protein 4 (EDC4), which inhibits the dephospho-CoA kinase (DPCK) activity of COASY, thereby impacting CoA production and cell proliferation. mdpi.comnih.gov These interactions suggest that the rate of CoA biosynthesis can be modulated by cellular signaling events. The assembly of CoA biosynthetic enzymes has also been shown to be regulated by signal transduction pathways and stress response. mdpi.comnih.gov Insulin (B600854) and growth factor signaling have been observed to downregulate the assembly of CoA biosynthetic enzymes, while serum starvation and oxidative stress upregulate their association. mdpi.com

Coenzyme A in Energy Homeostasis Signaling

Coenzyme A and its derivatives, particularly acetyl-CoA and malonyl-CoA, are central to the intricate signaling networks that govern cellular and systemic energy homeostasis. imrpress.comimrpress.comnih.govnih.gov Acetyl-CoA serves as a pivotal intermediary in carbon metabolism, supporting ATP generation through the TCA cycle and facilitating fatty acid synthesis. imrpress.comimrpress.com It also functions as a crucial substrate for protein lysine acetylation, a post-translational modification that regulates the activity of numerous proteins involved in cell growth, survival, and metabolism, thereby linking metabolic status to cellular signaling and epigenetic regulation. imrpress.comnih.govimrpress.comimrpress.commdpi.comfrontiersin.org

Malonyl-CoA, an intermediate in fatty acid biosynthesis, has emerged as a key signaling molecule in the regulation of energy balance, particularly within the hypothalamus. nih.govnih.gov Fluctuations in hypothalamic malonyl-CoA levels are associated with changes in food intake and peripheral energy expenditure, acting as an anorexigenic signaling intermediate. nih.govnih.gov Hypothalamic malonyl-CoA levels are responsive to nutritional and endocrine cues, including glucose and leptin. nih.govnih.gov Evidence suggests that malonyl-CoA is an essential component in the energy homeostatic signaling system of the hypothalamus, linking carbon flux through the fatty acid biosynthetic pathway to the neural control of energy balance. nih.govnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Coenzyme A | 175603 |

| Coenzyme A hydrate | 175603 |

| Acetyl-CoA | 444093 |

| Malonyl-CoA | 643731 |

| ATP | 5957 |

| L-Cysteine | 588 |

| Pantothenic acid (Vitamin B5) | 1393 |

| Citric acid | 313 |

| Acetate (B1210297) | 174 |

| Palmitic acid | 985 |

| Glucose | 5793 |

| Leptin | 312166 |

| Insulin | 96169680 |

| Glucagon | 16132811 |

| Glucocorticoids | 5753 |

| Pyruvate | 1060 |

| Succinyl-CoA | 15001 |

| Propionyl-CoA | 643313 |

| Crotonyl-CoA | 5362585 |

| Palmitoyl-CoA | 5757 |

| Mevalonate (B85504) | 7703 |

| Cholesterol | 5997 |

Data Tables

Based on the detailed research findings from the search results, the following information regarding the interactions of Coenzyme A biosynthetic enzymes with signal transduction proteins and the regulation of CoA levels by various factors can be summarized:

| Coenzyme A Biosynthetic Enzyme | Interacting Signal Transduction Protein | Effect on Enzyme Activity/CoA Production | Relevant Signaling Pathway |

| COASY | p85α PI3K | Interaction observed, linked to PI3K signaling changes mdpi.com | PI3K signaling |

| COASY | Shp2 tyrosine phosphatase | Regulates COASY PPAT catalytic activity mdpi.com | Tyrosine phosphatase signaling |

| COASY | EDC4 | Inhibits COASY DPCK activity, reduces CoA production mdpi.comnih.gov | mRNA decapping pathway |

| Regulatory Factor | Effect on Total Cellular CoA Levels | Context/Condition |

| Insulin | Reduced | Nutrient availability signaling mdpi.comnih.gov |

| Glucose | Reduced | Nutrient availability signaling mdpi.comnih.gov |

| Pyruvate | Reduced | Nutrient availability signaling mdpi.comnih.gov |

| Fatty acids | Reduced | Nutrient availability signaling mdpi.comnih.gov |

| Glucagon | Increased | Metabolic homeostasis mdpi.comnih.gov |

| Glucocorticoids | Increased | Metabolic homeostasis mdpi.comnih.gov |

| Oxidative stress | Increased | Cellular stress response mdpi.comnih.gov |

| Serum starvation | Increased assembly of biosynthetic enzymes | Cellular stress response mdpi.com |

| Growth factor signaling | Downregulated assembly of biosynthetic enzymes | Signal transduction mdpi.com |

Cellular Compartmentalization of Coenzyme a Metabolism

Subcellular Distribution of Coenzyme A and Its Derivatives

Coenzyme A and its derivatives, particularly acetyl-CoA and long-chain acyl-CoAs, are not uniformly distributed throughout the cell. Instead, they are segregated into distinct pools within different organelles, reflecting the specific metabolic activities occurring in those locations. nih.govmdpi.comnih.gov This compartmentalization is essential for preventing futile cycling of metabolites and ensuring the efficient operation of metabolic pathways. nih.gov

Distinct Pools of Coenzyme A in Cytosol, Mitochondria, Nucleus, Peroxisomes, and Endoplasmic Reticulum

Significant pools of CoA and acyl-CoAs are found in the cytosol, mitochondria, and peroxisomes. nih.govmdpi.com Lower concentrations are also present in the nucleus and the endoplasmic reticulum (ER). mdpi.comnih.gov

Mitochondria: Mitochondria typically contain the highest concentrations of CoA, estimated to range from 1 to 5 mM. mdpi.comnih.gov This is consistent with the central role of mitochondria in energy production through the tricarboxylic acid (TCA) cycle and fatty acid β-oxidation, both of which heavily utilize CoA and acetyl-CoA. nih.govmdpi.com

Peroxisomes: Peroxisomes also maintain a relatively high concentration of CoA, around 0.7 mM. mdpi.comnih.gov These organelles are involved in the β-oxidation of very-long-chain fatty acids and other specialized metabolic processes that require CoA. nih.govmdpi.com

Cytosol: Cytosolic CoA levels are generally lower than in mitochondria and peroxisomes, ranging from 0.02 to 0.4 mM. mdpi.comucl.ac.uknih.gov The cytosolic pool of CoA is involved in various processes, including fatty acid synthesis, cholesterol synthesis, and protein modifications. ucl.ac.ukbiorxiv.org

Nucleus: The nucleus contains a pool of CoA and acetyl-CoA that is crucial for the regulation of gene expression through histone acetylation and other protein modifications. nih.govnih.govresearchgate.net Due to the presence of large nuclear pores, the cytosolic and nuclear CoA pools can equilibrate. mdpi.comnih.gov

Endoplasmic Reticulum: A dedicated pool of acetyl-CoA exists in the lumen of the ER, where it is involved in protein quality control and autophagy through protein acetylation. nih.govmdpi.commdpi.com The transfer of acetyl-CoA into the ER lumen is facilitated by specific transporters like SLC33A1. mdpi.com

The differing concentrations of CoA in these organelles highlight the specialized metabolic roles of each compartment.

| Cellular Compartment | Estimated CoA Concentration (mM) | Key Metabolic Processes |

| Mitochondria | 1 - 5 | TCA cycle, Fatty acid β-oxidation, Ketogenesis, Amino acid metabolism, NAA synthesis |

| Peroxisomes | ~0.7 | Very-long-chain fatty acid β-oxidation, Ether phospholipid biosynthesis |

| Cytosol | 0.02 - 0.4 | Fatty acid synthesis, Cholesterol synthesis, Protein modifications, Acetylcholine (B1216132) synthesis |

| Nucleus | Lower than cytosol/mitochondria | Histone acetylation, Gene regulation, Protein acetylation |

| Endoplasmic Reticulum | Lower than cytosol/mitochondria | Protein acetylation, Protein quality control, Autophagy |

Note: Concentrations can vary depending on cell type and metabolic state. nih.gov

Inter-Organellar Fluxes and Regulation of Coenzyme A Metabolism

The distinct pools of CoA in different organelles are not entirely isolated. Inter-organellar transport and communication are essential for coordinating metabolic activities and maintaining CoA homeostasis across the cell. mdpi.comfaseb.orgbiorxiv.org While the outer mitochondrial membrane and nuclear pores are relatively permeable to CoA and its derivatives, the inner mitochondrial membrane, peroxisomal membrane, and ER membrane are less permeable to charged molecules like CoA, necessitating the involvement of specific transporters. mdpi.comnih.gov

Specific transporters facilitate the movement of CoA and its precursors or derivatives between compartments. For instance, SLC25A42 is a mitochondrial transporter that can exchange CoA or dephospho-CoA for adenine (B156593) nucleotides, facilitating CoA import into the mitochondrial matrix. mdpi.commdpi.comnih.gov SLC25A17 is localized in the peroxisomal membrane and transports CoA and other nucleotides. mdpi.com The carnitine system plays a role in the transfer of acyl groups across the mitochondrial membrane. ucl.ac.uk Acetyl-CoA transporter 1 (AT1), also known as SLC33A1, is responsible for transporting acetyl-CoA into the ER lumen. mdpi.commdpi.com

The regulation of CoA levels involves a balance between synthesis, degradation, distribution, and usage. nih.gov Both synthesis and degradation pathways are regulated in a manner that supports metabolic flexibility in different subcellular compartments. nih.govresearchgate.net Intracellular degradation of CoA involves specific mitochondrial and peroxisomal Nudix hydrolases. nih.govresearchgate.net

Compartmentalized Biosynthesis and Sensing by Coenzyme A Pathway Enzymes

The biosynthesis of CoA occurs through a conserved pathway starting from pantothenate (vitamin B5), cysteine, and ATP. nih.govchemicalbook.com While the final steps of CoA synthesis are generally thought to occur in the cytosol, the localization of the enzymes involved can vary, suggesting the possibility of compartmentalized biosynthetic processes. nih.govmdpi.commdpi.com

Pantothenate kinase (PANK) catalyzes the first and rate-limiting step in CoA biosynthesis. nih.govnih.govplos.org Mammals have four active PANK isoforms (PANK1α, PANK1β, PANK2, and PANK3) with distinct subcellular localizations and regulatory properties. nih.govnih.govplos.org These isoforms act as metabolic sensors in different compartments, adjusting the rate of CoA synthesis according to the cellular metabolic state. nih.govnih.gov

PANK1α is primarily localized in the nucleus. nih.govnih.govplos.org

PANK1β is found in the cytosol and associated with clathrin-coated vesicles and recycling endosomes. nih.govnih.govplos.org

Human PANK2 is detected in both the nucleus and the mitochondrial intermembrane space, while mouse PanK2 is exclusively cytosolic. mdpi.comnih.govplos.org

PANK3 is exclusively localized in the cytosol. nih.govplos.org

The differential localization of PANK isoforms allows for the sensing of CoA homeostasis in specific cellular compartments and enables interaction with regulatory ligands produced in those locations. plos.org Although PANK enzymes control cellular CoA levels, the subsequent enzymes in the pathway, phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC), are cytosolic, and the localization of the final enzyme, coenzyme A synthase (COASY), is still debated, with evidence suggesting association with the outer mitochondrial membrane, mitochondrial matrix, and cytosol. nih.govmdpi.com

Nuclear Acetyl-Coenzyme A Pools and Their Impact on Chromatin Structure and Gene Regulation

The nucleus contains a crucial pool of acetyl-CoA that directly influences chromatin structure and gene expression through protein acetylation, particularly histone acetylation. nih.govnih.govresearchgate.net Histone acetylation, catalyzed by histone acetyltransferases (HATs), involves the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histones. nih.gov This modification generally leads to a more open chromatin structure, making DNA more accessible to transcription factors and thereby promoting gene activation. researchgate.netnih.gov

The availability of nuclear acetyl-CoA can significantly impact global histone acetylation levels and the activity of HATs. researchgate.netnih.gov Nuclear acetyl-CoA can be generated from various sources, including citrate (B86180) cleavage by ATP citrate lyase (ACLY) in the cytosol (with citrate being transported from mitochondria), acetate (B1210297) activation by acetyl-CoA synthetase short-chain family member 2 (ACSS2), and potentially from nuclear pyruvate (B1213749) dehydrogenase complex (PDC) activity. biorxiv.orgmdpi.comnih.govbiorxiv.orgresearchgate.net

Research highlights the dynamic link between metabolic activity and nuclear acetyl-CoA levels, which in turn affects histone acetylation and gene regulation. researchgate.netnih.gov For example, changes in metabolic states, such as increased glycolysis or fatty acid β-oxidation, can alter acetyl-CoA availability and lead to altered levels of histone acetylation. researchgate.net Studies using techniques like stable isotope labeling have demonstrated the compartmentalization of acetyl-CoA metabolism and its specific utilization for nuclear processes like histone acetylation. faseb.orgbiorxiv.orgbiorxiv.org The precise mechanisms regulating the nuclear acetyl-CoA pool and its specific impact on the acetylation of different histone lysine residues and other nuclear proteins are active areas of research. nih.govscienceopen.com

Advanced Analytical Methodologies for Coenzyme a Research

Quantification of Coenzyme A and Its Derivatives in Biological Samples

Quantifying Coenzyme A and its numerous acyl-CoA thioesters in biological samples requires sensitive and specific methods capable of distinguishing between different CoA species. Several approaches are widely employed, each with its own strengths and limitations.

HPLC is a foundational technique for separating and quantifying Coenzyme A and its derivatives. Coupling HPLC with UV or fluorescence detection allows for sensitive detection of these compounds after chromatographic separation. UV detection is often used for CoA and acetyl-CoA due to their intrinsic absorbance properties. mdpi.comnih.govresearchgate.net For enhanced sensitivity, particularly for CoA biosynthetic intermediates and other thiol-bearing precursors that may be present at lower concentrations, fluorescence detection is employed, often following pre- or post-column derivatization with a fluorophore. rsc.orgjove.com

A method involving HPLC coupled with fluorescence detection after derivatization with a thiol-specific fluorophore has demonstrated pmol sensitivity for the simultaneous quantification of CoA and its salvage pathway intermediates like 4′-phosphopantetheine and dephospho-coenzyme A. rsc.org This method showed limits of detection (LOD) in the low pmol range, with the lowest LOD of 6.33 pmol reported for 4′-phosphopantetheine. rsc.org Another HPLC-UV method for simultaneous determination of CoA and acetyl-CoA in various biological samples, including cells and tissues, reported detection limits significantly lower than previously described HPLC procedures, with coefficients of variation between 1-3% for deproteinized samples. mdpi.comnih.govresearchgate.net

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) coupled with chromatography have become powerful tools for the selective and sensitive detection and quantification of a wide range of CoA species, including short-, medium-, and long-chain acyl-CoAs. nih.govnih.govresearchgate.net LC-MS/MS is particularly favored for its high selectivity and sensitivity, offering advantages over earlier methods like GC-MS which often required laborious derivatization steps. nih.gov

LC-MS/MS methods allow for the simultaneous measurement of multiple acyl-CoA species and, in some cases, CoA biosynthetic intermediates. nih.govresearchgate.net Ion-pairing reverse-phase HPLC coupled with electrospray ionization high-resolution mass spectrometry (IP-RP-HPLC/ESI-HRMS) has been developed for comprehensive analytical determination of fatty acyl-CoAs in samples. nih.gov This approach utilizes the retention time from HPLC and accurate mass and isotope pattern analysis from HRMS for identification and quantification. nih.gov Tandem MS can further confirm the identity of acyl-CoAs through characteristic fragmentation patterns, such as fragment ions at m/z -408 and m/z -426, which are indicative of CoA and CoA-thioesters. nih.gov

A single LC-MS/MS method has been developed that can quantify both short-chain acyl CoAs and CoA biosynthetic precursors like pantothenate and dephospho-CoA. nih.govresearchgate.net This method utilized 5-sulfosalicylic acid (SSA) for sample deproteinization, which improved the recovery of these intermediates compared to trichloroacetic acid (TCA) extraction followed by solid-phase extraction (SPE). nih.govresearchgate.net

Mass spectrometry-based methods generally offer high sensitivity, with reported LODs in the nM to sub-nM range for LC-MS/MS. researchgate.net

Enzymatic assays provide a straightforward and often high-throughput approach for measuring Coenzyme A and certain acyl-CoA species. These assays typically couple a CoA-dependent enzymatic reaction to a detectable signal, such as a change in absorbance or fluorescence. jove.com

A common principle involves enzymatic conversion of CoA to acyl-CoA, followed by oxidation of the acyl-CoA to produce hydrogen peroxide (H2O2). clinisciences.comsigmaaldrich.comassaygenie.com The H2O2 then reacts with a specific dye to generate a colored or fluorescent product, with the signal intensity directly proportional to the initial CoA concentration. clinisciences.comsigmaaldrich.comassaygenie.com These assays can be performed in a high-throughput format using microplate readers.

Fluorometric enzymatic assays generally offer higher sensitivity compared to colorimetric assays. clinisciences.comsigmaaldrich.comassaygenie.com For instance, a fluorometric CoA assay kit reports a linear detection range of 3-100 µM CoA, while the colorimetric version has a range of 5-1000 µM. clinisciences.comsigmaaldrich.comassaygenie.com Enzymatic assays have also been developed for specific acyl-CoAs like acetyl-CoA and malonyl-CoA, often utilizing enzyme cycling to amplify the signal and improve sensitivity.

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, GC-MS) for Coenzyme A Species Profiling

Development and Application of Genetically Encoded Biosensors for Live-Cell Coenzyme A Homeostasis Studies

While traditional analytical methods provide valuable information on CoA levels in cell populations or tissues, they typically require cell lysis, losing spatial and temporal information within living cells. Genetically encoded biosensors offer a powerful approach to overcome this limitation, enabling real-time, in-situ monitoring of CoA homeostasis in live cells and even within specific subcellular compartments. researchgate.netbiorxiv.orgnih.govresearchgate.netbiorxiv.org

Genetically encoded fluorescent biosensors for CoA species, particularly acetyl-CoA, have been developed. These biosensors are often based on the principle of Förster Resonance Energy Transfer (FRET) or changes in the fluorescence intensity of a fluorescent protein. researchgate.netbiorxiv.orgnih.govresearchgate.netbiorxiv.org They are typically engineered by fusing a CoA-binding protein or domain to a fluorescent protein or a FRET pair. researchgate.netbiorxiv.orgnih.govresearchgate.netbiorxiv.org Upon binding of the target CoA species, a conformational change occurs in the biosensor, leading to a detectable change in fluorescence properties. researchgate.net

An acetyl-CoA biosensor engineered from the bacterial protein PanZ and a circularly permuted green fluorescent protein (cpGFP) has been reported. biorxiv.orgnih.govresearchgate.netbiorxiv.org This biosensor, named "PancACe," demonstrates selectivity for acetyl-CoA over other CoA species and can detect rapid changes in acetyl-CoA levels in E. coli and human cells. biorxiv.orgnih.gov By localizing the biosensor to specific organelles like the cytoplasm, nucleus, or mitochondria, researchers can investigate the compartmentalization of acetyl-CoA metabolism in live cells. researchgate.netbiorxiv.orgnih.gov These biosensors provide a valuable tool for studying the dynamics of CoA pools and their regulation in living systems, offering insights that are difficult to obtain with traditional methods. researchgate.netbiorxiv.org

Emerging Research Frontiers in Coenzyme a Biology

Coenzyme A and Its Derivatives in Epigenetic Modulation Beyond Histone Acetylation

Coenzyme A and its acyl derivatives, particularly acetyl-CoA, are recognized for their crucial role as cofactors for histone acetyltransferases (HATs), enzymes that mediate histone acetylation, a key epigenetic modification. nih.gov This process influences chromatin structure and gene expression. However, recent research extends the epigenetic influence of CoA beyond histone acetylation to other forms of protein acylation and modifications on non-histone proteins. imrpress.com

Acyl-CoA molecules, serving as acyl group donors, enable modifications that impart distinct biological functions to both histone and non-histone proteins. imrpress.com These modifications are vital for regulating gene expression, organizing chromatin, managing metabolism, and modulating the immune response. imrpress.com While acetyl-CoA is a major acyl donor, research is exploring the roles of novel acyl-CoA variants, such as lactoyl-CoA, in epigenetic regulation. imrpress.com For instance, lactyl-CoA and acetyl-CoA have been shown to modulate neuroinflammation and associated gene expression via histone modification in the context of neurodegenerative diseases. imrpress.com Large-scale proteomic studies have also revealed significant acylation of mitochondrial proteins involving acetyl and succinyl groups, which can occur through enzymatic or non-enzymatic mechanisms, particularly in the alkaline mitochondrial environment where acyl-CoA concentrations can be high. imrpress.com

Interconnections Between Coenzyme A Metabolism and Redox Regulation

The presence of a highly reactive thiol group in Coenzyme A's structure is key to its diverse chemical reactions and regulatory interactions, including a recently discovered function in redox regulation. nih.govresearchgate.net This involves the covalent attachment of CoA to cellular proteins, a process termed protein CoAlation (or S-thiolation by CoA). nih.govresearchgate.net

Protein CoAlation has been observed in mammalian and bacterial cells subjected to oxidative and metabolic stress, leading to a significant increase in the covalent modification of protein cysteine residues by CoA. wikipedia.orgnih.govresearchgate.net This reversible modification is analogous to protein S-glutathionylation and plays a protective role by preventing the irreversible overoxidation of cysteine thiol groups. wikipedia.orgnih.gov Protein CoAlation can alter the molecular mass, charge, and activity of modified proteins. nih.gov Studies in bacteria have shown that CoA acts as a protective thiol in antioxidant defense. portlandpress.comucl.ac.uk The abundance and composition of the intracellular pool of CoA are influenced by the cellular redox state, which is regulated by nutrient availability and stress conditions. portlandpress.comucl.ac.uk While the role of CoA's thiol group in forming thioester derivatives is well-established, its specific involvement in redox regulation and antioxidant defense is an active area of research. portlandpress.comucl.ac.uk

Coenzyme A's Role in Specific Physiological Processes (e.g., Plant Growth, Stress Resistance, Seed Lipid Storage)

Coenzyme A is an essential cofactor in numerous metabolic pathways critical for plant life, including those involved in growth, development, and protection. oup.comresearchgate.net Research highlights the crucial role of the CoA biosynthetic pathway in specific plant physiological processes. oup.comnih.gov

Studies in Arabidopsis thaliana have shown that the enzyme phosphopantetheine adenylyltransferase (PPAT), which catalyzes a penultimate step in CoA biosynthesis, plays a key role in plant growth, salt/osmotic stress resistance, and seed lipid storage. imrpress.comoup.comnih.gov Perturbations in this enzyme's function impact CoA levels, affecting plant vigor and stress resistance. oup.com Overexpression of PPAT has been shown to lead to plants with higher vigor and stress resistance compared to wild-type plants. oup.com Furthermore, CoA biosynthesis is crucial for storage oil accumulation in seeds; dry seeds of lines overexpressing PPAT have shown significantly higher fatty acid content. oup.comresearchgate.net The concentration of acyl-CoA esters like acetyl-CoA and malonyl-CoA also increases during the germination of rice seeds and with elevated cultivation temperatures, reflecting the development of enzymes that produce these compounds, which are important for plant growth and protection. researchgate.net

Computational Modeling and Systems Biology Approaches to Coenzyme A Metabolism

Computational modeling and systems biology approaches are increasingly being applied to understand the complex network of Coenzyme A metabolism and its broader implications. nih.govoup.complos.org These approaches allow for the analysis of metabolic pathways at a high level of complexity and can provide quantitative insights that are challenging to obtain experimentally. nih.govoup.com